molecular formula C16H16O4 B7829044 2-{2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID

2-{2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID

Cat. No.: B7829044
M. Wt: 272.29 g/mol
InChI Key: XYFBEVCWFCNFOM-UHFFFAOYSA-N
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Description

(2’,6-Dimethoxybiphenyl-3-yl)acetic acid is an organic compound with a biphenyl structure substituted with methoxy groups at the 2’ and 6’ positions and an acetic acid moiety at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6-Dimethoxybiphenyl-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (2’,6-Dimethoxybiphenyl-3-yl)acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (2’,6-Dimethoxybiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’,6-Dimethoxybiphenyl-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-[4-methoxy-3-(2-methoxyphenyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-14-6-4-3-5-12(14)13-9-11(10-16(17)18)7-8-15(13)20-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFBEVCWFCNFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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